Propylene glycol dibenzoate
Overview
Description
Propylene glycol dibenzoate is a chemical compound with the molecular formula C20H22O5. It is a polar, high-solvating plasticizer that is compatible with a wide range of polar polymers and rubbers. This compound is primarily used in applications such as latex caulks, adhesives, sealants, coatings, and vinyl plastisols .
Scientific Research Applications
Propylene glycol dibenzoate has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Propylene glycol dibenzoate (PGDB) is primarily used as a plasticizer . Its primary targets are a wide range of polar polymers and rubbers . It enhances the properties of these materials by increasing their plasticity or decreasing their viscosity.
Mode of Action
PGDB, being a high-solvating plasticizer , interacts with its targets (polymers and rubbers) by embedding itself between the individual chains of polymers. This increases the free volume or space between polymer chains, thereby enhancing their flexibility and reducing their intermolecular forces. This results in an increase in the material’s deformability and pliability .
Result of Action
The primary result of PGDB’s action is the alteration of the physical properties of the materials it is added to. It increases the flexibility, deformability, and pliability of materials such as polar polymers and rubbers . This can enhance the performance of these materials in various applications, such as in the production of latex caulks, adhesives, sealants, coatings, and vinyl plastisols .
Action Environment
The action of PGDB can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can be easily hydrolyzed . Additionally, it is a flammable material, and contact with strong oxidants can cause it to burn . Therefore, the storage and use of PGDB should be managed carefully to ensure its stability and efficacy.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it has a strong solvent effect and good compatibility , which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
It is known that it is a widely used plasticizer and can be used as a diluent for the preparation of polysulfone membranes by heat-induced phase separation
Molecular Mechanism
It is known to have a strong solvent effect and good compatibility , suggesting that it may interact with various biomolecules
Temporal Effects in Laboratory Settings
It is known to be a very high solvator for vinyl, which is particularly useful in blends of plasticizers to allow the tailoring of performance characteristics
Dosage Effects in Animal Models
It is known that ingestion of a diet containing 6%–12% propylene glycol can result in Heinz body formation and decreased RBC survival in cats
Metabolic Pathways
It is known to be a widely used plasticizer and can be used as a diluent for the preparation of polysulfone membranes by heat-induced phase separation
Transport and Distribution
It is known to be a widely used plasticizer and can be used as a diluent for the preparation of polysulfone membranes by heat-induced phase separation
Subcellular Localization
It is known to be a widely used plasticizer and can be used as a diluent for the preparation of polysulfone membranes by heat-induced phase separation
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene glycol dibenzoate is typically synthesized through the esterification of benzoic acid with propylene glycol. The reaction involves heating benzoic acid and propylene glycol in the presence of a catalyst, such as sodium bisulfate or stannous chloride. The reaction is carried out at elevated temperatures, typically between 170°C and 230°C, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the following steps:
- Weighing benzoic acid and propylene glycol in the desired molar ratio.
- Adding the reactants and a catalyst into a reaction kettle for esterification.
- Heating the mixture to the required temperature to initiate the reaction.
- Neutralizing the reaction mixture with an aqueous sodium hydroxide solution.
- Washing the product with water to remove impurities.
- Drying and filtering the product to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Propylene glycol dibenzoate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Oxidation: The reaction with oxidizing agents to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Esterification: Benzoic acid and propylene glycol in the presence of a catalyst such as sodium bisulfate or stannous chloride at elevated temperatures.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Esterification: this compound.
Hydrolysis: Benzoic acid and propylene glycol.
Oxidation: Benzoic acid and other oxidation products.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dibenzoate: Another high-solvating plasticizer with similar applications.
Dipropylene glycol dibenzoate: A closely related compound with comparable properties and uses.
Uniqueness
This compound is unique due to its high solvating power and compatibility with a wide range of polar polymers and rubbers. It offers excellent performance in applications requiring enhanced flexibility and processability, making it a preferred choice in various industrial and scientific applications .
Properties
IUPAC Name |
2-benzoyloxypropyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVMVEZHMZTUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027802 | |
Record name | Propylene glycol dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with virtually no odour | |
Record name | 1,2-Propanediol, 1,2-dibenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | DL-Propylene glycol dibenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Propylene glycol dibenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 °C. @ 12.00 mm Hg | |
Record name | DL-Propylene glycol dibenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Propylene glycol dibenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.157-1.163 | |
Record name | Propylene glycol dibenzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19224-26-1 | |
Record name | Propylene glycol dibenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19224-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylene glycol dibenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Propanediol, 1,2-dibenzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propylene glycol dibenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2-diyl dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL DIBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY32Z1AN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DL-Propylene glycol dibenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-3 °C | |
Record name | DL-Propylene glycol dibenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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